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Compound of Interest

Compound Name: Eupalinolide K

Cat. No.: B10818578 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for

Eupalinolide K, a sesquiterpene lactone of significant interest in phytochemical and

pharmacological research. Due to the limited availability of a complete, published dataset for

Eupalinolide K, this document presents a representative analysis utilizing the spectroscopic

data of the closely related and well-documented compound, Eupalinolide A, isolated from

Eupatorium fortunei. The principles and experimental protocols detailed herein are directly

applicable to the structural elucidation of Eupalinolide K and other germacrane-type

sesquiterpene lactones.

Spectroscopic Data Presentation (Representative
Data: Eupalinolide A)
The following tables summarize the quantitative spectroscopic data for Eupalinolide A, serving

as a proxy for the analysis of Eupalinolide K.

¹H Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data of Eupalinolide A (600 MHz, CDCl₃)[1]
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Position
Chemical Shift (δH,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1 5.08 s -

2a 2.11 s -

2b 2.72 d 13.9

3 5.59 d 7.4

5 5.22 d 10.1

6 5.25 m -

7 2.98 s -

8 5.27 m -

9a 2.41 d 13.5

9b 2.72 d 13.9

13a 5.78 s -

13b 6.32 s -

14 1.90 s -

15 1.79 s -

3' 6.93 s -

4' 4.45 t 8.8

5' 4.39 d 13.7

OAc 2.10 s -

¹³C Nuclear Magnetic Resonance (NMR) Data
Table 2: Representative ¹³C NMR Chemical Shift Ranges for Germacrane Sesquiterpenoids
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Position Chemical Shift (δC, ppm)

1 125.0 - 135.0

2 35.0 - 45.0

3 70.0 - 80.0

4 135.0 - 145.0

5 120.0 - 130.0

6 75.0 - 85.0

7 45.0 - 55.0

8 70.0 - 80.0

9 40.0 - 50.0

10 145.0 - 155.0

11 135.0 - 145.0

12 168.0 - 172.0

13 120.0 - 125.0

14 15.0 - 25.0

15 15.0 - 25.0

OAc (C=O) 169.0 - 171.0

OAc (CH₃) 20.0 - 22.0

Ester (C=O) 165.0 - 170.0

Note: A complete, assigned ¹³C NMR dataset for Eupalinolide A was not available in the

referenced literature. The values presented are typical for this class of compounds.

Mass Spectrometry (MS) Data
Table 3: High-Resolution Mass Spectrometry Data for Eupalinolide A[1]
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Ionization
Technique

Observed m/z
[M+H]⁺

Calculated
Molecular Formula

Calculated Exact
Mass

HREIMS 421.1862 C₂₂H₂₉O₈ 421.1862

Infrared (IR) Spectroscopy Data
Table 4: Characteristic Infrared Absorption Bands for a Representative Sesquiterpene

Lactone[2]

Wavenumber (cm⁻¹) Functional Group

~3500 O-H Stretch (Hydroxyl)

~1765 C=O Stretch (γ-Lactone)

~1740 C=O Stretch (Ester)

~1660 C=C Stretch (Alkene)

Experimental Protocols
The following protocols are standard methodologies for the spectroscopic analysis of

sesquiterpene lactones.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-10 mg of the purified compound is dissolved in

approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS)

as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H and ¹³C NMR Spectra Acquisition: All NMR spectra are recorded on a 500 MHz or 600

MHz spectrometer.

¹H NMR: Spectra are acquired with a spectral width of 10-15 ppm, a relaxation delay of 1-

2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are

accumulated for a good signal-to-noise ratio.
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¹³C NMR: Proton-decoupled spectra are acquired with a spectral width of 200-250 ppm, a

relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds. Due to the low

natural abundance of the ¹³C isotope, a larger number of scans (1024 to 4096) is required.

2D NMR Experiments: To facilitate complete and unambiguous signal assignments, a suite

of 2D NMR experiments is conducted, including COSY, HSQC, and HMBC, using standard

pulse programs provided by the instrument manufacturer.[3]

Mass Spectrometry (MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): HR-ESI-MS

analysis is performed on a Q-TOF or Orbitrap mass spectrometer to determine the accurate

mass and elemental composition of the parent molecule. The sample is dissolved in

methanol or acetonitrile and introduced into the ESI source in positive ion mode.[4][5]

Tandem Mass Spectrometry (MS/MS): Fragmentation patterns are studied using tandem

mass spectrometry. The protonated molecular ion [M+H]⁺ is isolated and subjected to

collision-induced dissociation (CID). The resulting fragment ions provide crucial structural

information, such as the neutral loss of water, acetic acid, and other side chains, as well as

characteristic cleavages of the sesquiterpene core.[4][5]

Infrared (IR) Spectroscopy
Sample Preparation: The IR spectrum is recorded on an FTIR spectrometer. The solid

sample is finely ground with KBr powder and pressed into a thin pellet.

Data Acquisition: The spectrum is recorded in the 4000-400 cm⁻¹ range. The positions of the

absorption bands are indicative of the functional groups present in the molecule, such as

hydroxyl, carbonyl (from the lactone and ester moieties), and carbon-carbon double bonds.

[2]

Mandatory Visualization
The following diagram illustrates the logical workflow for the isolation and spectroscopic

analysis of a natural product like Eupalinolide K.
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Caption: A logical workflow for the spectroscopic analysis of a natural product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10818578#eupalinolide-k-spectroscopic-data-
analysis-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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